molecular formula C11H24N2O3 B2589135 tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate CAS No. 1465601-43-7

tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate

Cat. No.: B2589135
CAS No.: 1465601-43-7
M. Wt: 232.324
InChI Key: YOEVQNJUENFAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate” is a chemical compound with the molecular formula C12H26N2O4 . It has a molecular weight of 262.35 . The compound is also known by its English name “tert-Butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate” and has a CAS number of 1449213-68-6 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl} group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

“this compound” has a predicted density of 1.033±0.06 g/cm3 and a predicted boiling point of 349.1±27.0 °C .

Scientific Research Applications

1. Synthesis and Lithiation

  • tert-butyl carbamates like tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate are used in directed lithiation, a key step in the synthesis of various substituted products. This process involves lithiation on the nitrogen and ortho to the directing metalating group, leading to high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

2. Intermediate in Biological Compounds

  • Certain tert-butyl carbamates serve as important intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291). Rapid synthetic methods have been developed for these compounds, highlighting their significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

3. Protective Group in Synthesis

  • The tert-butyl carbamate group is used as a protective group in the synthesis of complex molecules. For example, its role in the synthesis of penta-N-protected polyamide demonstrates its utility in protecting amino groups during chemical reactions (Pak & Hesse, 1998).

4. Crystallographic Studies

  • The crystal structure of compounds like tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate has been studied, showing the importance of tert-butyl carbamates in understanding molecular conformations and interactions (Oku, Naito, Yamada, & Katakai, 2004).

5. Catalysis and Functionalization

  • tert-butyl carbamates are used in catalytic reactions, such as the DTBB-catalysed lithiation of N-(chloromethyl) carbamates, leading to the formation of functionalized carbamates. This demonstrates their role in advanced synthetic chemistry (Ortiz, Guijarro, & Yus, 1999).

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-[2-(methylamino)ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13(5)7-9-15-8-6-12-4/h12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEVQNJUENFAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465601-43-7
Record name tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.